molecular formula C14H9N3O2 B1407324 3-Pyridin-4-yl-quinoxaline-2-carboxylic acid CAS No. 1535966-91-6

3-Pyridin-4-yl-quinoxaline-2-carboxylic acid

Cat. No.: B1407324
CAS No.: 1535966-91-6
M. Wt: 251.24 g/mol
InChI Key: SDTAUZJFAFPTCV-UHFFFAOYSA-N
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Description

3-Pyridin-4-yl-quinoxaline-2-carboxylic acid (CAS 1535966-91-6) is a nitrogen-containing heterocyclic compound with the molecular formula C14H9N3O2 and a molecular weight of 251.24 . This compound is built around the privileged quinoxaline scaffold, a structure widely recognized in medicinal chemistry for its diverse pharmacological potential . The fusion of a pyridine ring with the quinoxaline core creates a multifunctional structure that serves as a key intermediate in organic synthesis and drug discovery. Researchers value this compound for developing novel bioactive molecules. Quinoxaline derivatives, like this one, are extensively investigated for a broad spectrum of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory applications . The structure is particularly relevant in the search for new therapeutic agents, with studies showing that such functionalized heterocycles can provide potential lead compounds for drug discovery and development . The compound is supplied with a purity of 95% or higher . It is offered for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

3-pyridin-4-ylquinoxaline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3O2/c18-14(19)13-12(9-5-7-15-8-6-9)16-10-3-1-2-4-11(10)17-13/h1-8H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDTAUZJFAFPTCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(C(=N2)C(=O)O)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthesis Approach

  • Starting Materials : The synthesis could start with a pyridine-based diamine (e.g., 4-pyridin-4-yl-1,2-diaminobenzene) and a dicarbonyl compound like oxalic acid or its derivatives to introduce the carboxylic acid group.

  • Reaction Conditions : The reaction typically occurs under acidic conditions, with solvents like acetic acid or water being used. High temperatures (around 200-250°C) may be required for efficient condensation.

  • Catalysts and Additives : Some reactions might benefit from catalysts or additives to enhance yields or selectivity.

Specific Synthesis Route

Given the lack of specific literature on this compound, a hypothetical synthesis route could be proposed based on similar quinoxaline syntheses:

  • Step 1 : Synthesis of the pyridine-based diamine.
  • Step 2 : Condensation reaction with a dicarbonyl compound under acidic conditions.

Analysis of Reaction Conditions

Temperature and Time

  • Temperature : High temperatures (e.g., 230°C) are often used for quinoxaline syntheses to facilitate the condensation reaction.
  • Time : Reaction times can vary from a few minutes to several hours, depending on the specific conditions and desired yield.

Solvents and Catalysts

  • Solvents : Acetic acid, water, or a mixture of both are commonly used solvents.
  • Catalysts : The inherent acidity of some starting materials (like 3,4-diaminobenzoic acid) can catalyze the reaction.

Yield and Purity

The yield of quinoxaline derivatives can vary significantly based on reaction conditions. For example, yields of around 70-80% are reported for similar quinoxaline syntheses under optimized conditions. Purity is typically achieved through recrystallization or chromatographic methods.

Data Table: General Synthesis Conditions for Quinoxaline Derivatives

Compound Starting Materials Solvent Temperature (°C) Time Yield (%)
2,3-Diarylquinoxaline Carboxylic Acids Diaminobenzoic acid, benzil derivatives 5% HOAc or water 230 10 min 75-80
2-Quinoxalinecarboxylic Acid Derivatives o-Phenylenediamine, dicarbonyl compounds Anhydrous pyridine Room temperature Several hours Variable

Chemical Reactions Analysis

Types of Reactions

3-Pyridin-4-yl-quinoxaline-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline N-oxides.

    Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoxaline or pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxaline derivatives, and various substituted quinoxalines and pyridines, depending on the specific reagents and conditions used .

Scientific Research Applications

3-Pyridin-4-yl-quinoxaline-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Pyridin-4-yl-quinoxaline-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application, but common targets include DNA, proteins, and cellular membranes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Methylquinoxaline-2-carboxylic Acid 4-Oxide Monohydrate

  • Structure : Differs by replacing the pyridinyl group with a methyl substituent and introducing a 4-oxide group.
  • Properties: The 4-oxide group increases polarity, enhancing solubility in polar solvents compared to the non-oxidized quinoxaline derivative. The methyl group may reduce steric hindrance but decrease π-π interaction strength .
  • Applications : Likely used in crystallography studies (as evidenced by its inclusion in Acta Crystallographica), whereas the pyridinyl variant may have broader medicinal chemistry applications.

2-(Pyridin-4-yl)quinoline-4-carboxylic Acid

  • Structure: Substitutes the quinoxaline core with a quinoline ring, altering electronic properties.
  • Molecular Weight : Similar (~251–265 g/mol range inferred).
  • Properties: Quinoline’s larger aromatic system may increase lipophilicity, affecting membrane permeability in biological systems. The carboxylic acid at position 4 (vs. position 2 in the target compound) modifies binding interactions with target proteins .
  • Applications: Potential use in kinase inhibition or antimicrobial agents, distinct from quinoxaline derivatives’ roles in DNA intercalation.

Other Carboxylic Acid Derivatives

  • 2-Chloro-6-methylpyrimidine-4-carboxylic Acid (): A pyrimidine-based analog with chlorine and methyl groups.
  • Trifluoromethyl-Substituted Analogs (e.g., 1314894-12-6 in ): The trifluoromethyl group introduces strong electron-withdrawing effects, contrasting with the electron-donating pyridinyl group in the target compound. This impacts reactivity in nucleophilic substitution reactions .

Comparative Data Table

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Properties/Applications
3-Pyridin-4-yl-quinoxaline-2-carboxylic acid Quinoxaline Pyridin-4-yl, COOH 251.24 Drug intermediates, ligand design
3-Methylquinoxaline-2-carboxylic acid 4-oxide Quinoxaline Methyl, 4-oxide, COOH Not specified Crystallography, polar solvents
2-(Pyridin-4-yl)quinoline-4-carboxylic acid Quinoline Pyridin-4-yl, COOH ~251–265 (estimated) Kinase inhibition, antimicrobials
2-Chloro-6-methylpyrimidine-4-carboxylic acid Pyrimidine Chloro, methyl, COOH 176.59 Synthetic intermediates

Research Findings and Limitations

  • Electronic Effects: The pyridinyl group in the target compound enhances electron density, favoring interactions with electron-deficient targets, whereas quinoline derivatives exhibit broader aromaticity for hydrophobic binding .
  • Toxicity Data: Limited toxicological information is available for most analogs. For example, 3-cyclohexylindeno[3,2-c]pyrazol-4-hydrazone () lacks thorough toxicity studies, highlighting a common gap in safety profiles of novel heterocycles .
  • Synthetic Challenges : The trifluoromethyl-substituted analogs () require specialized fluorination techniques, whereas the target compound’s synthesis may involve simpler coupling reactions .

Biological Activity

3-Pyridin-4-yl-quinoxaline-2-carboxylic acid is a heterocyclic compound that has garnered attention in recent years due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a quinoxaline core with a pyridine ring and a carboxylic acid group. Its unique structure contributes to its diverse biological activities.

PropertyDescription
IUPAC Name3-pyridin-4-ylquinoxaline-2-carboxylic acid
Molecular FormulaC14H9N3O2
Molecular Weight253.24 g/mol
CAS Number1535966-91-6

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections caused by resistant bacteria.

Anticancer Properties

The compound has also been investigated for its anticancer effects. Its mechanism involves the inhibition of cell proliferation and induction of apoptosis in cancer cell lines. For instance, a study reported that derivatives of quinoxaline compounds, including this compound, showed potent antiproliferative activity against HeLa and K562 cell lines with IC50 values in the low micromolar range .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell metabolism.
  • Induction of Apoptosis : It has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antioxidant Activity : By scavenging free radicals, the compound may protect normal cells from oxidative stress associated with cancer progression.

Study on Anticancer Activity

In a preclinical study, this compound was evaluated for its effects on various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
HeLa0.126Induction of apoptosis
SMMC-77210.071Inhibition of tubulin polymerization
K5620.164Cell cycle arrest at G2/M phase

This data underscores the compound's potential as a lead structure for developing new anticancer agents .

Study on Antimicrobial Effects

Another study focused on the antimicrobial activity of the compound against various pathogens:

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli16
Pseudomonas aeruginosa64

These results indicate that this compound has promising antibacterial properties, particularly against Gram-negative bacteria.

Future Directions

Given its diverse biological activities, further research is warranted to explore the therapeutic potential of this compound. Future studies should focus on:

  • Mechanistic Studies : Elucidating the exact pathways through which the compound exerts its effects.
  • In Vivo Studies : Evaluating efficacy and safety in animal models.
  • Structural Modifications : Synthesizing analogs to enhance potency and selectivity.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-Pyridin-4-yl-quinoxaline-2-carboxylic acid?

  • Methodological Answer : The synthesis typically involves condensation reactions between pyridine and quinoxaline precursors, followed by cyclization. For example, analogous compounds are synthesized using α-acetyl-N-arylhydrazonoyl chlorides and diaminocarboxylate intermediates under reflux in ethanol with triethylamine as a base. Catalysts like palladium or copper and solvents such as DMF or toluene may optimize yield . Key steps include nucleophilic addition, cyclocondensation, and purification via recrystallization or chromatography.

Q. How should researchers characterize the purity and structure of this compound?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

  • NMR (¹H/¹³C) to confirm proton/carbon environments and substituent positions.
  • IR spectroscopy to identify functional groups (e.g., carboxylic acid C=O stretch ~1700 cm⁻¹).
  • Mass spectrometry (MS) for molecular weight validation.
  • HPLC with UV detection to assess purity (>95% recommended for biological assays).
  • X-ray crystallography (if crystalline) for absolute structural confirmation .

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of dust or vapors .
  • Storage : Keep in a tightly sealed container in a dry, ventilated area away from oxidizers. Monitor for decomposition (e.g., CO or NOx release) .
  • Emergency protocols : For spills, use inert absorbents (e.g., sand). In case of eye exposure, rinse with water for ≥15 minutes and seek medical attention .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound?

  • Methodological Answer :

  • Variable screening : Test solvents (DMF vs. toluene), catalysts (Pd vs. Cu), and temperatures (reflux vs. room temperature) using Design of Experiments (DoE).
  • Kinetic studies : Monitor reaction progress via TLC or in-situ IR to identify bottlenecks (e.g., slow cyclization steps).
  • Workflow adjustments : Introduce microwave-assisted synthesis for faster reaction times or flow chemistry for scalability .

Q. How to resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer effects)?

  • Methodological Answer :

  • Assay standardization : Ensure consistent cell lines (e.g., HepG2 vs. MCF-7), compound purity, and assay protocols (e.g., MIC vs. IC50).
  • Mechanistic studies : Use RNA sequencing or proteomics to identify target pathways.
  • Orthogonal validation : Confirm activity in 3D cell cultures or animal models to rule out false positives from 2D assays .

Q. What strategies are effective in studying the compound's interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • Biophysical techniques : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity.
  • Molecular docking : Use software like AutoDock to predict binding poses with target proteins (e.g., kinase domains).
  • Mutagenesis : Validate binding sites by introducing point mutations in recombinant proteins .

Q. How to address stability issues under different storage conditions (e.g., hydrolysis or oxidation)?

  • Methodological Answer :

  • Stability studies : Conduct accelerated degradation tests (40°C/75% RH) and monitor via HPLC.
  • Formulation : Use lyophilization or inert atmospheres (argon) to prevent hydrolysis/oxidation.
  • Additives : Include antioxidants (e.g., BHT) or chelating agents (e.g., EDTA) in stock solutions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Pyridin-4-yl-quinoxaline-2-carboxylic acid
Reactant of Route 2
3-Pyridin-4-yl-quinoxaline-2-carboxylic acid

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